Triethyl 2-phosphonobutyrate

Description

The exact mass of the compound Triethyl 2-phosphonobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triethyl 2-phosphonobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyl 2-phosphonobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

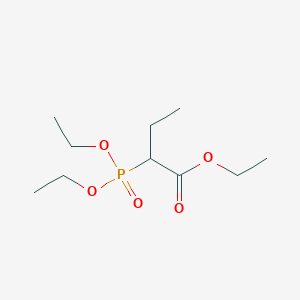

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUCVQSNZFRDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17145-91-4 | |

| Record name | Triethyl 2-phosphonobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl 2-phoshonobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Triethyl 2-Phosphonobutyrate (CAS: 17145-91-4)

Introduction

Triethyl 2-phosphonobutyrate, identified by the CAS number 17145-91-4, is an organophosphorus compound widely utilized as a key reagent in organic synthesis.[1][2] Its chemical structure features a phosphonate functional group attached to a butyrate moiety, with three ethyl groups contributing to its ester characteristics and lipophilicity.[1] This versatile molecule serves as an important intermediate in the preparation of a variety of bioactive molecules and complex organic structures.[2] It is particularly recognized for its role in the Horner-Wadsworth-Emmons reaction, a fundamental method for the stereoselective synthesis of alkenes.[3][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

Triethyl 2-phosphonobutyrate is typically a colorless to pale yellow liquid under standard conditions.[1][5] It is soluble in common organic solvents, which facilitates its use in a wide range of chemical reactions.[1][5] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 17145-91-4 |

| Molecular Formula | C₁₀H₂₁O₅P[1][2][6] |

| Molecular Weight | 252.24 g/mol [2][5][6] |

| Appearance | Colorless to pale yellow liquid[1][2][5] |

| Boiling Point | 152-154 °C at 14 mmHg[2][6][7] |

| Density | 1.064 g/mL at 25 °C[2][6][7] |

| Refractive Index (n20/D) | 1.432[2][6][7] |

| Solubility | Sparingly soluble in water (11 g/L at 25 °C); soluble in organic solvents like dichloromethane, chloroform, and acetonitrile.[5][7] |

| Flash Point | 113 °C (closed cup)[6] |

Synthesis of Triethyl 2-phosphonobutyrate

The primary method for synthesizing Triethyl 2-phosphonobutyrate is the Michaelis–Arbuzov reaction.[5] This reaction involves the nucleophilic substitution of an α-halo ester, such as ethyl 2-bromobutyrate, with a trialkyl phosphite, typically triethyl phosphite.[5] The reaction proceeds to form the carbon-phosphorus bond characteristic of phosphonates.[1]

Experimental Protocol: Michaelis–Arbuzov Synthesis (General Procedure)

This protocol outlines a representative procedure for the synthesis of Triethyl 2-phosphonobutyrate.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-bromobutyrate and a slight excess of triethyl phosphite. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is carefully controlled to initiate the rearrangement and minimize side reactions.[5] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the crude product is cooled to room temperature. The volatile by-product, ethyl bromide, is removed under reduced pressure. The resulting crude Triethyl 2-phosphonobutyrate is then purified, typically by vacuum distillation or column chromatography, to yield the final product.[5]

Applications in Organic Synthesis

Triethyl 2-phosphonobutyrate is a valuable reagent, primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to form carbon-carbon double bonds.[3][4] This reaction offers a significant advantage over the classical Wittig reaction, as the dialkylphosphate byproduct is water-soluble and easily removed.[3]

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone.[3] The phosphonate carbanion is generated by treating the phosphonate with a suitable base. The reaction is highly stereoselective, predominantly yielding the (E)-alkene (trans isomer).[3][8]

Due to its utility in forming C=C bonds, Triethyl 2-phosphonobutyrate is employed in the synthesis of a wide array of compounds, including:

-

Pharmaceuticals: It is a reactant in the preparation of aminoquinolines as potential inhibitors for Alzheimer's disease, and various peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders.[6][7][9]

-

Antitumor Agents: Used in the synthesis of Furospinosulin-1 and its analogs, which are investigated as hypoxia-selective antitumor agents.[6][7][9]

-

Agrochemicals: It serves as an intermediate in the development of herbicides and insecticides.[2]

-

Natural Products: Employed in the total synthesis of complex natural products like plakotenin.[7][9]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure)

This protocol provides a general methodology for the olefination of an aldehyde using Triethyl 2-phosphonobutyrate.

-

Preparation of the Phosphonate Carbanion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared.[10] The flask is cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).[8][10] Triethyl 2-phosphonobutyrate is then added dropwise to the stirred suspension.[10] The mixture is stirred for a period (e.g., 15-60 minutes) to ensure complete formation of the phosphonate carbanion.[8]

-

Reaction with the Carbonyl Compound: A solution of the aldehyde or ketone in the same anhydrous solvent is added slowly to the carbanion solution at the reduced temperature.[8] The reaction mixture is then allowed to stir, often while gradually warming to room temperature, for several hours until the reaction is complete (monitored by TLC or GC).[8]

-

Quenching and Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired alkene.[10]

Spectroscopic Data

While detailed spectra require access to specialized databases, the following summarizes key mass spectrometry fragments that can aid in the identification of Triethyl 2-phosphonobutyrate.

| Spectroscopic Data | Information |

| Mass Spectrometry | Key m/z peaks observed at 224, 207, and 12285.[11] |

| FTIR Identification | Conforms to standard spectra for the compound.[12] |

| Assay (GC) | Purity is typically ≥96-98%.[2][6][12] |

Safety and Handling

Triethyl 2-phosphonobutyrate is a combustible liquid and requires careful handling in a laboratory setting.[6] It is classified as an irritant to the skin, eyes, and respiratory system.[11] Adherence to proper safety protocols is mandatory.

| Safety Information | Details |

| Signal Word | Warning[6][11] |

| GHS Hazard Statements | H315: Causes skin irritation.[6][11] H319: Causes serious eye irritation.[6][11] H335: May cause respiratory irritation.[6][11] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[6][11] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[6][11] |

| Storage | Store at room temperature in a dry, well-ventilated place.[2][9] Keep container tightly sealed.[9] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[6] |

Conclusion

Triethyl 2-phosphonobutyrate is a highly versatile and valuable organophosphorus reagent. Its primary application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the synthesis of (E)-alkenes, a common structural motif in pharmaceuticals, agrochemicals, and natural products. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective and safe utilization in research and development.

References

- 1. CAS 17145-91-4: triethyl 2-phosphonobutyrate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. CAS # 17145-91-4, 2-Phosphonobutyric acid triethyl ester, Ethyl 2-(diethoxyphosphinyl)butanoate, Ethyl 2-(diethoxyphosphoryl)butanoate, Ethyl 2-(diethylphosphono)butyrate, NSC 22423, Triethyl 2-phosphonobutanoate, Triethyl 2-phosphonobutyrate, Triethyl alpha-phosphonobutyrate, alpha-Diethylphosphonobutanoic acid ethyl ester - chemBlink [ww.chemblink.com]

- 6. Triethyl 2-phosphonobutyrate 98 17145-91-4 [sigmaaldrich.com]

- 7. TRIETHYL 2-PHOSPHONOBUTYRATE | 17145-91-4 [chemicalbook.com]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. TRIETHYL 2-PHOSPHONOBUTYRATE CAS#: 17145-91-4 [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Triethyl 2-phosphonobutyrate | C10H21O5P | CID 229053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Triethyl 2-phosphonobutyrate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

A Technical Guide to the Physical Properties of Triethyl 2-phosphonobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-phosphonobutyrate is an organophosphorus compound widely utilized in organic synthesis.[1] As a key reagent in the Horner-Wadsworth-Emmons reaction, it facilitates the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex molecules.[2] Its applications are prominent in the synthesis of various biologically active compounds, including potential anti-Alzheimer's drugs and hypoxia-selective antitumor agents. A thorough understanding of its physical properties is crucial for its effective handling, application in reactions, and the purification of its products. This guide provides a comprehensive overview of the core physical characteristics of Triethyl 2-phosphonobutyrate, complete with experimental methodologies and a relevant workflow visualization.

Core Physical Properties

The physical characteristics of Triethyl 2-phosphonobutyrate are well-documented, presenting as a clear, colorless liquid at room temperature.[3][4] Key quantitative data are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C₁₀H₂₁O₅P | |

| Molecular Weight | 252.24 g/mol | [5][6] |

| Boiling Point | 105-106 °C | at 2 mmHg[7] |

| 152-154 °C | at 14 mmHg[3][5][8] | |

| Density | 1.064 g/mL | at 25 °C[3][5][8] |

| Refractive Index (n_D) | 1.432 | at 20 °C[3][5][8] |

| 1.4315 - 1.4375 | at 20 °C[9][10] | |

| Flash Point | 113 °C | Closed cup[5][8] |

| Solubility | Not miscible or difficult to mix with water.[3][4][7] | |

| Soluble in most organic solvents.[1][11] | ||

| Appearance | Clear, colorless liquid | [3][4][9] |

Experimental Protocols

The determination of the physical properties of liquid organic compounds like Triethyl 2-phosphonobutyrate follows standardized laboratory procedures. Below are detailed methodologies for the key experiments.

Boiling Point Determination (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the external pressure.[1]

-

Apparatus: Thiele tube or a similar heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[8]

-

Procedure:

-

A small quantity of Triethyl 2-phosphonobutyrate is placed into the fusion tube.

-

The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.[8]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) to ensure uniform heating.[2][12]

-

The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.[2][8]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[2]

-

Density Measurement

Density is the mass per unit volume of a substance.[13]

-

Apparatus: A pycnometer or a volumetric flask, and an analytical balance.

-

Procedure:

-

A clean, dry pycnometer of a known volume is weighed accurately (W1).[13]

-

The pycnometer is filled with Triethyl 2-phosphonobutyrate, ensuring no air bubbles are trapped, and weighed again (W2).

-

The mass of the liquid is calculated by subtracting the initial weight from the final weight (Mass = W2 - W1).

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (Density = Mass / Volume).[14]

-

Refractive Index Measurement

The refractive index measures how light propagates through the substance and is a valuable indicator of purity.[15]

-

Apparatus: An Abbe refractometer.[16]

-

Procedure:

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index.[16]

-

A few drops of Triethyl 2-phosphonobutyrate are placed on the surface of the prism.[16]

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.[16]

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20°C using a water bath connected to the refractometer, as the refractive index is temperature-dependent.[17]

-

Solubility Determination

Solubility is assessed by observing the formation of a homogeneous mixture with a solvent.

-

Apparatus: Test tubes, spatula, and vortex mixer (optional).

-

Procedure:

-

A small, measured amount of Triethyl 2-phosphonobutyrate (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL of water or an organic solvent).[18]

-

The mixture is agitated vigorously for a set period (e.g., 60 seconds).[6]

-

The mixture is then allowed to stand and is observed. If the liquid forms a single, clear phase with the solvent, it is considered soluble or miscible. If two distinct layers form, it is deemed insoluble or immiscible.[6]

-

Visualization of a Key Application

Triethyl 2-phosphonobutyrate is a quintessential reagent in the Horner-Wadsworth-Emmons (HWE) reaction. The following diagram illustrates the generalized workflow of this reaction, highlighting the role of the phosphonate reagent.

Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.ws [chem.ws]

- 7. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. homesciencetools.com [homesciencetools.com]

- 15. athabascau.ca [athabascau.ca]

- 16. davjalandhar.com [davjalandhar.com]

- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Triethyl 2-phosphonobutyrate molecular weight and formula

Introduction: This document provides the fundamental physicochemical properties of Triethyl 2-phosphonobutyrate, a compound relevant to researchers and professionals in drug development and organic synthesis. The data presented herein is compiled from verified chemical databases.

Physicochemical Properties

The core molecular attributes of Triethyl 2-phosphonobutyrate are summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Identifier | Value | Source |

| Molecular Formula | C10H21O5P | [1][2][3][4] |

| Molecular Weight | 252.24 g/mol | [1][2][3] |

| CAS Number | 17145-91-4 | [1][2] |

| Linear Formula | (C₂H₅O)₂P(O)CH(C₂H₅)CO₂C₂H₅ | |

| IUPAC Name | ethyl 2-(diethoxyphosphoryl)butanoate | [1][4] |

As this guide focuses solely on the molecular weight and formula of Triethyl 2-phosphonobutyrate, detailed experimental protocols and signaling pathways are not applicable. Therefore, no visualizations are included.

References

- 1. Triethyl 2-phosphonobutyrate | C10H21O5P | CID 229053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 17145-91-4: triethyl 2-phosphonobutyrate | CymitQuimica [cymitquimica.com]

- 4. Triethyl 2-phosphonobutyrate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Triethyl 2-Phosphonobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Triethyl 2-phosphonobutyrate. The information presented herein is intended to support research, analytical, and drug development activities where the characterization of this organophosphorus compound is required. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a workflow diagram for NMR analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for Triethyl 2-phosphonobutyrate. The assignments are based on the known chemical structure and typical chemical shift ranges for the functional groups present in the molecule.

Structure of Triethyl 2-phosphonobutyrate:

Table 1: ¹H NMR Spectral Data of Triethyl 2-phosphonobutyrate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~4.15 | m | - | 4H | P(O)(OCH₂CH₃)₂ |

| ~4.12 | q | 7.1 | 2H | COOCH₂CH₃ |

| ~2.90 | m | - | 1H | P-CH |

| ~1.95 | m | - | 2H | CH-CH₂CH₃ |

| ~1.30 | t | 7.0 | 6H | P(O)(OCH₂CH₃)₂ |

| ~1.25 | t | 7.1 | 3H | COOCH₂CH₃ |

| ~1.00 | t | 7.5 | 3H | CH-CH₂CH₃ |

Table 2: ¹³C NMR Spectral Data of Triethyl 2-phosphonobutyrate

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~63 | P(O)(OCH₂)₂ |

| ~61 | COOCH₂ |

| ~48 (d, ¹JPC) | P-CH |

| ~24 | CH-CH₂ |

| ~16 (d, ³JPC) | P(O)(OCH₂CH₃)₂ |

| ~14 | COOCH₂CH₃ |

| ~12 | CH-CH₂CH₃ |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent, concentration, and spectrometer frequency. The coupling of the alpha-carbon to phosphorus (¹JPC) is expected to be large, while the coupling of the ethoxy carbons of the phosphonate group to phosphorus (³JPC) will be smaller.

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as Triethyl 2-phosphonobutyrate.

Sample Preparation

-

Sample Purity: Ensure the Triethyl 2-phosphonobutyrate sample is of high purity to avoid interference from contaminants in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of the solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent (typically at 0.03-0.05% v/v).

-

Sample Transfer:

-

Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.

-

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

NMR Data Acquisition

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

-

Locking and Shimming:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automatic or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of approximately 0 to 220 ppm is suitable for most organic molecules.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

-

NMR Analysis Workflow

The following diagram illustrates the logical workflow of a typical NMR experiment, from sample preparation to final data analysis and interpretation.

Technical Guide: Mass Spectrometry and FT-IR Analysis of Triethyl 2-phosphonobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Triethyl 2-phosphonobutyrate using mass spectrometry (MS) and Fourier-transform infrared (FT-IR) spectroscopy. It offers detailed experimental protocols, data interpretation, and visual workflows to aid in the characterization of this organophosphorus compound.

Molecular Profile

Triethyl 2-phosphonobutyrate is an organophosphorus compound utilized as a reactant and intermediate in the synthesis of various molecules, including potential anti-Alzheimer's drugs and agents for treating altered metabolic homeostasis.[1][2] Accurate analytical characterization is crucial for its application in research and development.

| Property | Value | Reference |

| IUPAC Name | Ethyl 2-(diethoxyphosphoryl)butanoate | [3] |

| Synonyms | Triethyl 2-phosphonobutanoate, Ethyl 2-(diethylphosphono)butyrate | [3][4] |

| CAS Number | 17145-91-4 | [2][3] |

| Molecular Formula | C₁₀H₂₁O₅P | [3] |

| Molecular Weight | 252.24 g/mol | [3] |

| Chemical Structure | CCC(C(=O)OCC)P(=O)(OCC)OCC | [3] |

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable method for the analysis of volatile organophosphorus compounds like Triethyl 2-phosphonobutyrate.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of Triethyl 2-phosphonobutyrate.

-

Sample Preparation:

-

Prepare a stock solution of Triethyl 2-phosphonobutyrate at a concentration of 100 µg/mL in a suitable solvent such as acetone or hexane.[6]

-

Create a series of calibration solutions by diluting the stock solution to bracket the expected sample concentration range.[7] For trace analysis, concentrations in the ng/mL (ppm) range are recommended.[8]

-

-

Instrumentation (Example Setup):

-

Gas Chromatograph (GC): A system such as a Thermo Scientific TRACE GC or equivalent.[5]

-

Column: A low-polarity capillary column, such as a TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm), is recommended for its excellent performance with organophosphorus compounds.[5]

-

Mass Spectrometer (MS): An ion trap or triple quadrupole mass spectrometer.[5][9]

-

-

GC Conditions:

-

Injection Mode: Splitless injection to maximize the transfer of analyte to the column for trace analysis.[5]

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: 40-350 amu.

-

Data Acquisition: Continuously acquire and store all mass spectra throughout the chromatographic run.[7]

-

-

Data Analysis:

-

Identify the peak corresponding to Triethyl 2-phosphonobutyrate based on its retention time.

-

Obtain the background-corrected mass spectrum for the identified peak.

-

Compare the obtained spectrum with a reference spectrum and analyze the fragmentation pattern for structural confirmation.[7]

-

GC-MS Experimental Workflow

References

- 1. TRIETHYL 2-PHOSPHONOBUTYRATE | 17145-91-4 [chemicalbook.com]

- 2. Triethyl 2-phosphonobutyrate 98 17145-91-4 [sigmaaldrich.com]

- 3. Triethyl 2-phosphonobutyrate | C10H21O5P | CID 229053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triethyl 2-phosphonobutyrate, 97% | Fisher Scientific [fishersci.ca]

- 5. cromlab-instruments.es [cromlab-instruments.es]

- 6. agilent.com [agilent.com]

- 7. epa.gov [epa.gov]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Solubility Profile of Triethyl 2-Phosphonobutyrate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triethyl 2-phosphonobutyrate, a versatile reagent in organic synthesis. While precise quantitative solubility data is not extensively documented in publicly available literature, this document consolidates qualitative information and furnishes a detailed experimental protocol for its determination. This guide is intended to support researchers in effectively utilizing triethyl 2-phosphonobutyrate in various solvent systems.

Overview of Triethyl 2-Phosphonobutyrate

Triethyl 2-phosphonobutyrate (CAS No. 17145-91-4) is an organophosphorus compound widely employed as a reactant in chemical synthesis. It is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring ethyl ester groups, contributes to its solubility in organic media, a critical factor for its application in reactions such as the Horner-Wadsworth-Emmons olefination.[2][3]

Qualitative Solubility of Triethyl 2-Phosphonobutyrate

Based on available chemical data, triethyl 2-phosphonobutyrate exhibits good solubility in a range of common organic solvents. Conversely, it is reported to be immiscible or has low miscibility with water.[4][5] The ester functionalities enhance its lipophilicity, making it compatible with nonpolar and polar aprotic solvents.[1]

The following table summarizes the qualitative solubility of triethyl 2-phosphonobutyrate in various organic solvents as reported in the literature.

| Solvent | Solubility | Reference(s) |

| Dichloromethane | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Acetonitrile | Soluble | [2] |

| Water | Not miscible or difficult to mix | [4][5] |

Note: This table represents qualitative data. For precise quantitative measurements, experimental determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of triethyl 2-phosphonobutyrate in a given organic solvent at a specific temperature.

Materials:

-

Triethyl 2-phosphonobutyrate (purity ≥98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of triethyl 2-phosphonobutyrate to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of triethyl 2-phosphonobutyrate. A standard calibration curve should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (C × V_flask × DF) / V_aliquot × 100

Where:

-

C = Concentration of the diluted sample (g/mL)

-

V_flask = Volume of the volumetric flask (mL)

-

DF = Dilution factor

-

V_aliquot = Volume of the initial aliquot (mL)

-

-

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate a typical workflow for solubility determination and a key synthetic application of triethyl 2-phosphonobutyrate.

Figure 1. Workflow for determining the solubility of Triethyl 2-phosphonobutyrate.

Figure 2. Horner-Wadsworth-Emmons reaction with Triethyl 2-phosphonobutyrate.

References

- 1. CAS 17145-91-4: triethyl 2-phosphonobutyrate | CymitQuimica [cymitquimica.com]

- 2. CAS # 17145-91-4, 2-Phosphonobutyric acid triethyl ester, Ethyl 2-(diethoxyphosphinyl)butanoate, Ethyl 2-(diethoxyphosphoryl)butanoate, Ethyl 2-(diethylphosphono)butyrate, NSC 22423, Triethyl 2-phosphonobutanoate, Triethyl 2-phosphonobutyrate, Triethyl alpha-phosphonobutyrate, alpha-Diethylphosphonobutanoic acid ethyl ester - chemBlink [ww.chemblink.com]

- 3. scbt.com [scbt.com]

- 4. TRIETHYL 2-PHOSPHONOBUTYRATE | 17145-91-4 [chemicalbook.com]

- 5. TRIETHYL 2-PHOSPHONOBUTYRATE CAS#: 17145-91-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Purity and Assay of Commercial Triethyl 2-phosphonobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay information for commercially available Triethyl 2-phosphonobutyrate (CAS No. 17145-91-4). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this reagent in their work.

Commercial Purity Specifications

Triethyl 2-phosphonobutyrate is a key reagent in various synthetic applications, including the Horner-Wadsworth-Emmons reaction. The purity of this reagent is critical for achieving desired reaction outcomes and ensuring the quality of the final products. Commercial suppliers typically offer Triethyl 2-phosphonobutyrate at purities ranging from 96% to 99%. Below is a summary of the purity information from various commercial suppliers.

| Supplier/Source | Stated Purity/Assay | Analytical Method | Potential Impurities |

| Sigma-Aldrich | 98% | Not explicitly stated, but likely GC and/or NMR | Starting materials, by-products of the Michaelis-Arbuzov reaction. |

| Thermo Scientific Chemicals | ≥96.0%[1] | Gas Chromatography (GC)[1] | Starting materials, by-products of the Michaelis-Arbuzov reaction. |

| Fisher Scientific | 97%[2] | Not explicitly stated | Starting materials, by-products of the Michaelis-Arbuzov reaction. |

| ChemicalBook Listings | 98% to 99%[3] | Not explicitly stated | Starting materials, by-products of the Michaelis-Arbuzov reaction. |

Potential Impurities in Commercial Triethyl 2-phosphonobutyrate

The most common industrial synthesis of Triethyl 2-phosphonobutyrate is the Michaelis-Arbuzov reaction between ethyl 2-bromobutyrate and triethyl phosphite.[4][5] The impurities present in the final product are often related to this synthesis method.

Potential Impurities Include:

-

Unreacted Starting Materials: Residual ethyl 2-bromobutyrate and triethyl phosphite.

-

By-products of the Michaelis-Arbuzov Reaction: The reaction of the ethyl bromide formed as a byproduct with the starting triethyl phosphite can lead to the formation of diethyl ethylphosphonate.[6]

-

Transesterification Products: If other alcohols are present, transesterification of the phosphite starting material can occur, leading to mixed phosphite esters and their corresponding phosphonates.[7]

-

Solvent Residues: Residual solvents used during the synthesis and purification process.

-

Water: Due to the hygroscopic nature of the product or incomplete drying.

Experimental Protocols for Assay and Purity Determination

Accurate determination of the purity of Triethyl 2-phosphonobutyrate is crucial for its application. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for this purpose.

Gas Chromatography (GC) Assay

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of volatile compounds like Triethyl 2-phosphonobutyrate.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar analysis (e.g., DB-5ms, HP-5, or equivalent).

-

Sample Preparation:

-

Prepare a stock solution of Triethyl 2-phosphonobutyrate in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.

-

-

GC Conditions (based on a method for the similar compound triethyl phosphate[8][9]):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Inject the calibration standards and the sample solution into the GC.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Triethyl 2-phosphonobutyrate in the sample solution from the calibration curve.

-

Calculate the purity by comparing the measured concentration to the expected concentration. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a calibration curve, as it relies on an internal standard. Both ¹H NMR and ³¹P NMR can be utilized. Given the presence of a phosphorus atom, ³¹P qNMR is a particularly elegant and specific method for organophosphorus compounds.[1][10][11][12][13]

Methodology for ³¹P qNMR:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

-

Sample Preparation:

-

Accurately weigh a known amount of Triethyl 2-phosphonobutyrate (e.g., 20-30 mg) into an NMR tube.

-

Accurately weigh and add a known amount of a suitable internal standard (e.g., triphenyl phosphate or another stable organophosphorus compound with a well-resolved signal) to the same NMR tube.

-

Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

-

-

NMR Acquisition Parameters:

-

Nucleus: ³¹P

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in both the analyte and the standard to ensure full relaxation and accurate integration. This is a critical parameter for quantitative accuracy.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

-

-

Data Analysis:

-

Process the acquired FID to obtain the ³¹P NMR spectrum.

-

Carefully integrate the signal corresponding to Triethyl 2-phosphonobutyrate and the signal of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * 100

Where:

-

I_sample and I_std are the integrated peak areas of the sample and the standard.

-

N_sample and N_std are the number of phosphorus atoms giving rise to the respective signals (in this case, both are 1).

-

MW_sample and MW_std are the molar masses of the sample and the standard.

-

m_sample and m_std are the masses of the sample and the standard.

-

Visualized Workflows and Pathways

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of Triethyl 2-phosphonobutyrate.

Caption: Synthesis and Purification Workflow for Triethyl 2-phosphonobutyrate.

Analytical Workflow for Purity Determination

This diagram outlines the steps involved in determining the purity of a commercial sample of Triethyl 2-phosphonobutyrate.

Caption: Analytical Workflow for Purity Determination of Triethyl 2-phosphonobutyrate.

References

- 1. mdpi.com [mdpi.com]

- 2. Triethyl 2-phosphonobutyrate, 97% | Fisher Scientific [fishersci.ca]

- 3. TRIETHYL 2-PHOSPHONOBUTYRATE CAS#: 17145-91-4 [m.chemicalbook.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Triethyl 2-phosphonobutyrate: Properties, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-phosphonobutyrate is a versatile organophosphonate reagent widely employed in organic synthesis. Its utility is most prominently demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the stereoselective synthesis of α,β-unsaturated esters. These structural motifs are integral to a multitude of biologically active molecules, making Triethyl 2-phosphonobutyrate a valuable tool in the synthesis of compounds with therapeutic potential. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, key synthetic applications, and detailed experimental methodologies.

Chemical Identity: Alternate Names and Synonyms

Triethyl 2-phosphonobutyrate is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below to aid in its recognition and sourcing.

| Identifier Type | Value |

| IUPAC Name | ethyl 2-(diethoxyphosphoryl)butanoate[1] |

| CAS Number | 17145-91-4[1][2][3][4][5] |

| Molecular Formula | C₁₀H₂₁O₅P[1][2][3][4][5] |

| Molecular Weight | 252.24 g/mol [1][3][4][5] |

| InChI Key | GYUCVQSNZFRDRL-UHFFFAOYSA-N[1] |

| Synonyms | Butanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester[1] |

| Ethyl 2-(diethoxyphosphoryl)butanoate[1][2][3][4][5] | |

| Ethyl 2-(diethylphosphono)butyrate[1] | |

| NSC 22423[3][4] | |

| Triethyl 2-phosphonobutanoate[1] | |

| Triethyl α-phosphonobutyrate[3] | |

| α-Diethylphosphonobutanoic acid ethyl ester[3][4] |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for Triethyl 2-phosphonobutyrate is presented in the following tables for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid[2] | Ambient |

| Boiling Point | 152-154 °C[5] | 14 mmHg |

| Density | 1.064 g/mL[5] | at 25 °C |

| Refractive Index | 1.432[5] | n20/D |

| Flash Point | >113 °C (>235.4 °F)[5] | Closed cup |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and acetonitrile. Not miscible or difficult to mix with water.[3][6] | - |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements (Selected) |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[4] | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319)[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation (H335)[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4] |

Core Application: The Horner-Wadsworth-Emmons Reaction

Triethyl 2-phosphonobutyrate is a quintessential reagent for the Horner-Wadsworth-Emmons (HWE) reaction, which facilitates the synthesis of α,β-unsaturated esters from aldehydes and ketones.[7] This reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[7] The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[8]

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

The general workflow for a Horner-Wadsworth-Emmons reaction using Triethyl 2-phosphonobutyrate is depicted below.

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Ester

The following is a representative protocol for the Horner-Wadsworth-Emmons reaction using a phosphonate ester with an aldehyde. This procedure is adapted from established methods and can be modified for specific substrates.[1][6]

Materials:

-

Triethyl 2-phosphonobutyrate (1.2 equivalents)

-

Aldehyde (1.0 equivalent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Triethyl 2-phosphonobutyrate (1.2 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.

Applications in Drug Discovery and Development

Triethyl 2-phosphonobutyrate is instrumental in the synthesis of precursors to various therapeutic agents. Its application in the construction of key intermediates for BACE1 inhibitors and PPAR agonists highlights its importance in drug discovery.

BACE1 Inhibitors and Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[9] Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production.

The following diagram illustrates the role of BACE1 in the cleavage of Amyloid Precursor Protein (APP) and the subsequent formation of amyloid-β plaques.

Caption: Simplified BACE1 signaling pathway in Alzheimer's disease.

PPAR Agonists and Metabolic Diseases

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism.[10] PPAR agonists are used in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

The mechanism of action for PPAR agonists involves the regulation of gene expression, as depicted in the diagram below.

Caption: Simplified PPAR agonist signaling pathway.

Conclusion

Triethyl 2-phosphonobutyrate is a valuable and versatile reagent for organic synthesis, particularly for the stereoselective formation of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction. Its application in the synthesis of complex molecules with therapeutic potential, such as BACE1 inhibitors and PPAR agonists, underscores its significance for researchers and professionals in the field of drug development. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important synthetic tool.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters using Triethyl 2-Phosphonobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes.[1] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an α,β-unsaturated carbonyl compound.[2] Triethyl 2-phosphonobutyrate is a valuable reagent in this class, enabling the synthesis of α-ethyl substituted α,β-unsaturated esters. These products are important structural motifs in a variety of biologically active molecules and are key intermediates in the development of new therapeutics.[3] The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, a feature exploited in the design of covalent inhibitors and other drug candidates.

This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated esters using Triethyl 2-phosphonobutyrate, focusing on reaction conditions that influence yield and stereoselectivity.

Reaction Principle and Mechanism

The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a transient betaine-like intermediate. This intermediate cyclizes to form a four-membered oxaphosphetane ring. Subsequent fragmentation of the oxaphosphetane yields the desired alkene and a water-soluble phosphate byproduct, which is easily removed during aqueous workup.[4] The stereochemical outcome of the reaction, yielding predominantly the (E)-isomer, is a key advantage of the HWE reaction.[1]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Data Presentation

The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons reaction of Triethyl 2-phosphonobutyrate with various aldehydes under different reaction conditions. The data highlights the high (E)-selectivity typically achieved with this reagent.

| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | LiOH·H₂O | Neat | Room Temperature | 92 | >99:1 |

| 2 | 4-Chlorobenzaldehyde | NaH | THF | 0 to RT | 88 | 98:2 |

| 3 | 4-Methoxybenzaldehyde | K₂CO₃ | Ethanol | Reflux | 85 | 97:3 |

| 4 | Propanal | DBU | Acetonitrile | 0 to RT | 78 | 95:5 |

| 5 | Cyclohexanecarboxaldehyde | NaH | DME | 0 to RT | 82 | 96:4 |

Experimental Protocols

General Experimental Workflow

The synthesis of α,β-unsaturated esters using Triethyl 2-phosphonobutyrate generally follows the workflow outlined below. The specific conditions, such as the choice of base and solvent, can be optimized to improve yields and stereoselectivity for a particular substrate.

Caption: A typical experimental workflow for the HWE reaction.

Protocol 1: Synthesis of Ethyl (E)-2-ethyl-3-phenylacrylate using Sodium Hydride

This protocol describes a standard procedure for the reaction of Triethyl 2-phosphonobutyrate with benzaldehyde using sodium hydride as the base.

Materials:

-

Triethyl 2-phosphonobutyrate (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

-

Benzaldehyde (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equiv).

-

Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and carefully decant the hexane.

-

Suspend the oil-free sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of Triethyl 2-phosphonobutyrate (1.0 equiv) in anhydrous THF dropwise to the sodium hydride suspension over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl (E)-2-ethyl-3-phenylacrylate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z ratio.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

For aldehydes that are sensitive to strong bases like sodium hydride, the Masamune-Roush conditions, which utilize a weaker base in the presence of a Lewis acid, are a milder alternative.

Materials:

-

Triethyl 2-phosphonobutyrate (1.2 equiv)

-

Aldehyde (1.0 equiv)

-

Lithium chloride (LiCl, 1.2 equiv, flame-dried)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv), flame-dried LiCl (1.2 equiv), and Triethyl 2-phosphonobutyrate (1.2 equiv) in anhydrous acetonitrile.

-

Cool the vigorously stirred suspension to 0 °C in an ice bath.

-

Add DBU (1.2 equiv) dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Warm the reaction to room temperature and continue to stir for an additional 1-12 hours, monitoring the progress by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Add water to dissolve any precipitated salts.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Characterize the final product to confirm its identity and stereochemistry.

Applications in Drug Development

α,β-Unsaturated esters are prevalent scaffolds in a wide range of natural products and synthetic molecules with diverse biological activities. The α-ethyl substitution introduced by Triethyl 2-phosphonobutyrate can be crucial for modulating the pharmacological properties of a molecule, such as its potency, selectivity, and metabolic stability.

The electrophilic nature of the α,β-unsaturated carbonyl system makes it a reactive handle for covalent modification of biological targets, a strategy increasingly employed in drug design to achieve enhanced potency and prolonged duration of action. For instance, these moieties can react with nucleophilic residues like cysteine in the active site of enzymes.

Furthermore, the α,β-unsaturated ester products can serve as versatile intermediates for further synthetic transformations, including Michael additions, Diels-Alder reactions, and conjugate reductions, to build more complex molecular architectures for drug discovery programs. For example, they have been utilized in the synthesis of precursors for anti-cancer agents and modulators of various signaling pathways.[3]

Conclusion

The Horner-Wadsworth-Emmons reaction using Triethyl 2-phosphonobutyrate is a robust and highly stereoselective method for the synthesis of α-ethyl substituted α,β-unsaturated esters. The provided protocols offer reliable procedures for obtaining these valuable compounds, which are of significant interest to researchers in medicinal chemistry and drug development. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific substrate to optimize the reaction outcome. The resulting products are key building blocks for the synthesis of complex molecules with potential therapeutic applications.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Triethyl 2-Phosphonobutyrate

Abstract

This document provides a detailed protocol for the Horner-Wadsworth-Emmons (HWE) reaction utilizing Triethyl 2-phosphonobutyrate to synthesize α,β-unsaturated esters. The HWE reaction is a widely used and reliable method for the stereoselective formation of carbon-carbon double bonds, generally favoring the formation of the thermodynamically more stable (E)-alkene.[1][2] This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a comprehensive experimental protocol, a table summarizing expected outcomes with various aldehydes, and a visual representation of the experimental workflow.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination reaction that employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[2] A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and can be easily removed during aqueous workup.[3] The reaction typically exhibits high (E)-stereoselectivity, particularly with unstabilized and monosubstituted phosphonate ylides.[1]

Triethyl 2-phosphonobutyrate is an effective reagent for the synthesis of trisubstituted α,β-unsaturated esters. The presence of an ethyl group at the α-position of the phosphonate leads to the formation of products with a substituent at the α-position of the resulting unsaturated ester. This protocol details the use of Triethyl 2-phosphonobutyrate in a standard HWE reaction, providing researchers with a reliable method for the synthesis of these valuable intermediates.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition step forms a tetrahedral intermediate, which then rearranges to form a four-membered oxaphosphetane intermediate. The collapse of this intermediate through a syn-elimination process yields the final alkene product and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. For most phosphonates with simple alkoxy groups, the reaction pathway leading to the (E)-alkene is sterically favored and therefore predominates.[4]

Experimental Protocol

This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction of Triethyl 2-phosphonobutyrate with an aldehyde.

Materials:

-

Triethyl 2-phosphonobutyrate

-

Aldehyde (e.g., acetaldehyde, benzaldehyde, isobutyraldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Argon or Nitrogen gas supply

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Anion: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time. c. Add anhydrous THF (approximately 5 mL per mmol of NaH) to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of Triethyl 2-phosphonobutyrate (1.0 equivalent) in anhydrous THF via syringe to the stirred NaH suspension. e. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Reaction with Aldehyde: a. Cool the resulting pale-yellow solution of the phosphonate anion back to 0 °C. b. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

-

Work-up and Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. f. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α,β-unsaturated ester.

Quantitative Data Summary

The following table summarizes the expected yields and (E/Z) stereoselectivity for the Horner-Wadsworth-Emmons reaction of Triethyl 2-phosphonobutyrate with various aldehydes. The data is representative and based on the general principles of high E-selectivity for HWE reactions with α-substituted phosphonates bearing simple alkoxy groups.[4]

| Aldehyde | Product | Expected Yield (%) | Expected (E/Z) Ratio |

| Acetaldehyde | Ethyl tiglate | 85 - 95 | >95:5 |

| Benzaldehyde | Ethyl 2-ethylcinnamate | 80 - 90 | >98:2 |

| Isobutyraldehyde | Ethyl 2,4-dimethyl-2-pentenoate | 75 - 85 | >90:10 |

| Cyclohexanecarboxaldehyde | Ethyl 2-(cyclohexylmethylene)butanoate | 80 - 90 | >95:5 |

| Hexanal | Ethyl 2-ethyl-2-octenoate | 80 - 90 | >95:5 |

Visualizations

Experimental Workflow Diagram

References

Application of Triethyl 2-Phosphonobutyrate in the Synthesis of Natural Products: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of triethyl 2-phosphonobutyrate in the synthesis of natural products. The core application of this reagent lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds.

Introduction

Triethyl 2-phosphonobutyrate is a valuable organophosphorus reagent employed in organic synthesis to introduce an ethyl-substituted α,β-unsaturated ester moiety. This functional group is a common structural motif in a variety of natural products, including polyketides, macrolides, and other biologically active compounds. The Horner-Wadsworth-Emmons reaction, for which this reagent is designed, offers significant advantages over the classical Wittig reaction, including generally higher yields, excellent stereocontrol (typically favoring the E-isomer), and the straightforward removal of the water-soluble phosphate byproduct.

The HWE reaction is a cornerstone in the total synthesis of complex natural products, enabling the reliable construction of key carbon-carbon bonds. The stereochemical outcome of the reaction can be influenced by the specific reaction conditions, including the choice of base, solvent, and temperature, allowing for a degree of tunability in the synthesis of specific isomers.

Key Applications in Natural Product Synthesis

Triethyl 2-phosphonobutyrate is utilized as a key building block in the synthesis of various natural products and their analogues. It serves as a reactant for the preparation of:

-

Furospinosulin-1 and its analogs , which are investigated as hypoxia-selective antitumor agents.

-

Plakotenin , a potential anticancer agent naturally found in marine sponges of the genus Plakortis.

-

Aminoquinolines , which act as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and are potential therapeutic agents for Alzheimer's disease.

Data Presentation: Quantitative Analysis of the Horner-Wadsworth-Emmons Reaction

The following tables summarize quantitative data from representative Horner-Wadsworth-Emmons reactions, showcasing the efficiency and stereoselectivity of the olefination step in the context of natural product synthesis.

| Aldehyde Substrate (in Natural Product Synthesis) | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |

| Intermediate in (-)-Bafilomycin A1 Synthesis | Diisopropyl Phosphonate | KHMDS, 18-crown-6 | THF | -78 | Not specified | 95:5 | [1] |

| Precursor to Pladienolide B Analogue | Phosphonomethylketone | BaO | Not specified | Not specified | Not specified | Not specified | |

| General Aromatic Aldehyde (e.g., Benzaldehyde) | Triethyl 2-phosphonobutyrate | NaH | THF | rt | High | Predominantly E | [2] |

| General Aliphatic Aldehyde | Triethyl 2-phosphonobutyrate | DBU, LiCl | CH₃CN | rt | High | Predominantly E | General Protocol |

Experimental Protocols

Detailed methodologies for key Horner-Wadsworth-Emmons reactions using triethyl 2-phosphonobutyrate and related phosphonates are provided below. These protocols are general and may require optimization based on the specific substrate.

Protocol 1: Standard Conditions using Sodium Hydride (NaH)

This protocol is suitable for substrates that are stable to strong bases.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Triethyl 2-phosphonobutyrate (1.1 mmol, 1.1 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl 2-phosphonobutyrate in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution to 0 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated ester.

Protocol 2: Mild Conditions using DBU and LiCl (Masamune-Roush Conditions)

This protocol is advantageous for substrates that are sensitive to strong bases like NaH.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Triethyl 2-phosphonobutyrate (1.1 mmol, 1.1 equiv)

-

Anhydrous Lithium Chloride (LiCl) (1.2 mmol, 1.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv)

-

Anhydrous Acetonitrile (CH₃CN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl.

-

Add a solution of the aldehyde and triethyl 2-phosphonobutyrate in anhydrous acetonitrile.

-

Cool the vigorously stirred suspension to 0 °C.

-

Add DBU dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-